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Compound of Interest |

PI3-Kinase alpha Inhibitor 2
Compound Name:
(hydrochloride)
CAS No.: 1188890-32-5
Cat. No.: B162998

Inhibitor 2 (Hydrochloride) CAS No: 1188890-32-5 (HCI salt); 371943-05-4 (Free base)

Abstract

This guide details the technical protocols for evaluating PI3-Kinase

Inhibitor 2 (hydrochloride), a potent and selective ATP-competitive inhibitor of the PI3K p110
catalytic subunit (

= 2 nM). Unlike broad-spectrum inhibitors (e.g., LY294002), this compound exhibits isoform
selectivity (p110

>pl10
>>p110
) but retains significant activity against mTOR (

= 49 nM). This document provides optimized workflows for biochemical kinase activity assays
(ADP-Glo™ platform) and cell-based signaling interrogation (Akt phosphorylation via Western
Blot), emphasizing solubility management and data interpretation.

Compound Profile & Handling
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Chemical Name: 3-[4-(4-morpholinyl)thieno[3,2-d]pyrimidin-2-yl]-phenol, dihydrochloride
Mechanism of Action: Reversible, ATP-competitive inhibition of the p110

kinase domain.

Solubility & Reconstitution (Critical)

The hydrochloride salt form improves stability but requires specific handling to prevent
precipitation in aqueous buffers.

o Stock Solution: Dissolve in DMSO to a concentration of 10 mM.

o Note: Do not attempt to dissolve directly in aqueous buffers (PBS/Media) to avoid
immediate crashing out.

o Storage: Aliquot stock solution into light-protective vials. Store at -20°C (stable for 6 months)
or -80°C (stable for >1 year). Avoid freeze-thaw cycles.[1]

o Working Solutions: Dilute the DMSO stock into the assay buffer immediately prior to use.
Keep final DMSO concentration < 1% in cell assays and < 2% in enzymatic assays to avoid
solvent interference.

Selectivity Praofile

Selectivity Ratio (vs.

Target Isoform (nM) )
PI3K p110 2 1x
PI3K p110 16 ~8X
mTOR 49 25X
PI3K p110 >100 >50x
PI3K p110 660 330x

Data Source: Cayman Chemical & Biomol Product Data [1, 2].
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Biochemical Assay Protocol (ADP-Glo™ Platform)

Objective: Determine the

of the inhibitor against recombinant PI3K

enzyme by quantifying ADP generation.

Rationale

The ADP-Glo™ assay is preferred over fluorescence polarization (FP) for PI3K because it
directly measures kinase activity (ADP production) rather than displacement, reducing false
positives from fluorescent interference.

Materials
e Enzyme: Recombinant human PI3K (p110
/p85
complex).
e Substrate: PIP2:PS Lipid Kinase Substrate (requires sonication).
e Cofactor: Ultra-pure ATP (use at
, typically 25-50
M).
o Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM

, 0.025 mg/mL BSA.

Workflow Diagram

Compound Stock
(10 mM DMSO)

Add 5 pL

Luminescence Read
(Integration: 0.5-1s)

Kinase Reaction
(60 min @ RT)

Add 10 pL
in ADP-Glo Reagent Incubate 30 min Detection Reagent
Enzyme/Lipid Mix (Deplete ATP) (Convert ADP->Light)
(p110a + PIP2)

© 2026 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b162998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Click to download full resolution via product page

Figure 1: Step-by-step workflow for the ADP-Glo kinase assay.

Step-by-Step Procedure
e Lipid Preparation (Crucial):

o Dilute PIP2:PS substrate in Kinase Buffer.

o Sonicate for 1 minute in a water bath to form uniform lipid vesicles. Cloudiness indicates
poor vesicle formation which leads to high variability.

e Compound Plate: Prepare a 10-point dose-response curve in 100% DMSO (starting at 10

M final assay concentration). Dilute 1:25 into Kinase Buffer (4% DMSO intermediate).

e Reaction Assembly (384-well plate):
o Add 2.5

L of diluted inhibitor (or vehicle).

o Add 2.5

L of Enzyme/Lipid mix (Final p110

conc: ~2-4 nM).
o Pre-incubation:[2] Incubate for 10 mins at RT to allow inhibitor binding.
o Start: Add 5

L of ATP solution (Final ATP: 25

M).

 Incubation: Shake briefly, seal, and incubate for 60 minutes at room temperature (
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o Detection:
o Add 10

L ADP-Glo™ Reagent. Incubate 40 min (stops kinase, depletes unconsumed ATP).
o Add 20

L Kinase Detection Reagent. Incubate 30 min (converts ADP to light).

e Read: Measure Luminescence.

Cell-Based Assay Protocol (Akt Phosphorylation)

Objective: Validate cellular target engagement by measuring the reduction of p-Akt
(S473/T308) in A375 or MCF-7 cells.

Pathway Context
PI3K

converts PIP2 to PIP3, recruiting Akt to the membrane where it is phosphorylated by PDK1
(T308) and mTORC2 (S473). Inhibition of PI3K

should abolish these signals.
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Figure 2: PI3K/Akt/mTOR signaling cascade showing the point of inhibition.

Protocol

e Seeding: Plate A375 cells (melanoma) or MCF-7 (breast cancer) at

cells/well in 6-well plates. Allow to attach overnight.
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o Starvation (Recommended): Wash cells with PBS and replace with serum-free media for 4—
16 hours. This lowers basal Akt phosphorylation, maximizing the dynamic range when
stimulated.

e Treatment:
o Pre-treat with PI3K

Inhibitor 2 (Dose range: 10 nM - 10
M) for 1 hour.

o Stimulation: Add Insulin (100 nM) or EGF (50 ng/mL) for the final 15 minutes of treatment
to spike PI3K activity.

e Lysis:
o Wash with ice-cold PBS containing phosphatase inhibitors (
, NaF).
o Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktalil.
o Western Blot Analysis:
o Primary Targets: p-Akt (Ser473), p-Akt (Thr308).
o Downstream Marker: p-S6 (Ser235/236) — confirms mTOR/S6K axis downregulation.
o Loading Control: Total Akt,
-Actin.
o Expected Result: Dose-dependent disappearance of p-Akt bands.

in cells is typically higher (0.1 — 1.0

M) than biochemical assays due to ATP competition and membrane permeability [1].
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Data Analysis & Troubleshooting
Calculation of

Normalize data to controls:
e Signal

: DMSO control (Enzyme + Substrate).
e Signal

: No Enzyme control (or high dose Wortmannin).

 Fit: Non-linear regression (Sigmoidal dose-response, variable slope).

Troubleshooting Guide

Issue Probable Cause Solution

High Background ] Ensure ADP-Glo Reagent
) ] Incomplete ATP depletion ) i

(Biochemical) incubates for full 40 min.

Increase inhibitor
No Inhibition (Cell) High ATP competition concentration; ensure serum

starvation was effective.

Dilute compound in buffer

immediately before adding to

Precipitation Aqueous shock )
cells; do not store diluted
aqueous stocks.
o o ) Sonicate PIP2 substrate
Variability Lipid aggregation
thoroughly before every assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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